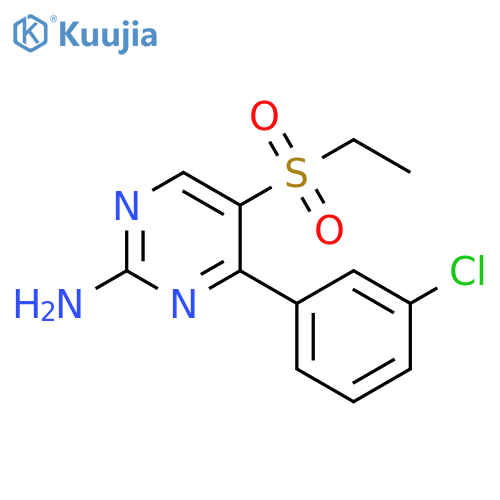

Cas no 1707605-71-7 (4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine)

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine

- 2-Pyrimidinamine, 4-(3-chlorophenyl)-5-(ethylsulfonyl)-

-

- インチ: 1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16)

- InChIKey: JQLYVDXRXYPXIN-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC=C(S(CC)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM509403-1g |

4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine |

1707605-71-7 | 97% | 1g |

$568 | 2023-03-10 |

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 関連文献

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamineに関する追加情報

Introduction to 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine (CAS No. 1707605-71-7) and Its Applications in Modern Chemical Biology

The compound 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine, identified by the CAS number 1707605-71-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of both a 3-chloro-phenyl group and an ethanesulfonyl moiety in its molecular framework endows it with distinct pharmacophoric features, making it a valuable scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of this compound as a lead molecule in the design of inhibitors targeting various disease-related pathways. Specifically, its pyrimidine core has been investigated for its interactions with enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative disorders. The 3-chloro-phenyl substituent, in particular, has been shown to enhance binding affinity and selectivity, while the ethanesulfonyl group contributes to metabolic stability and solubility characteristics essential for drug-like properties.

In the realm of oncology research, derivatives of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine have been explored for their ability to modulate kinases and other critical signaling proteins. Preliminary in vitro assays have demonstrated inhibitory effects on several tyrosine kinases, which are overexpressed in various solid tumors and hematological malignancies. The compound's ability to disrupt aberrant signaling networks without significant off-target effects makes it an attractive candidate for further development.

Furthermore, the structural versatility of this molecule has opened avenues for its exploration in other therapeutic areas. Researchers have been particularly interested in its potential as an anti-inflammatory agent, leveraging its capacity to interact with cytokine receptors and modulate immune cell function. The ethanesulfonyl group's role as a pharmacophore in this context is particularly noteworthy, as it has been associated with enhanced binding interactions in several drug candidates currently in clinical trials.

The synthesis of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the pyrimidine ring system efficiently. These techniques not only improve synthetic efficiency but also allow for greater functional group tolerance, enabling the facile introduction of additional modifications for optimizing biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine with its target proteins. These simulations have provided insights into key interaction residues and hydrogen bonding networks, guiding medicinal chemists in designing next-generation analogs with improved potency and selectivity. The integration of machine learning algorithms into virtual screening protocols has further accelerated the discovery process by predicting promising derivatives based on structural features similar to known bioactive compounds.

The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly evaluated through preclinical studies. Data indicate that it exhibits reasonable oral bioavailability, moderate tissue distribution, and favorable metabolic clearance rates. These characteristics are essential for ensuring therapeutic efficacy while minimizing potential side effects. Additionally, preliminary toxicology assessments have revealed no significant safety concerns at tested doses, paving the way for further preclinical development.

Looking ahead, the future prospects of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential. The compound's unique combination of structural features positions it as a cornerstone molecule in the quest for innovative treatments across multiple disease indications.

1707605-71-7 (4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine) 関連製品

- 1206686-30-7(dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine)

- 2228473-74-1(4-(2-Azidoethyl)-2-methoxyphenol)

- 1017321-35-5(1-(2,4-dimethoxyphenyl)methylcyclopropan-1-amine)

- 2344685-64-7(6-Isoquinolinecarboxylic acid, decahydro-, hydrochloride (1:1))

- 102029-88-9(N-Acetyl-D-glucosamine-6-phosphate Disodium Salt)

- 1396882-40-8(N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

- 2138109-96-1(3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine)

- 2418713-62-7(tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate)

- 2828444-18-2(2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde)

- 1021217-88-8(N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}naphthalene-2-carboxamide)